Benzoxazole, 5-chloro-2-hydrazino-
Overview
Description
Benzoxazole, 5-chloro-2-hydrazino-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with a chlorine atom at the 5th position and a hydrazino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For the specific synthesis of 5-chloro-2-hydrazino-benzoxazole, a common method involves the reaction of 5-chloro-2-aminophenol with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 5-chloro-2-hydrazino-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and specific catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 5-chloro-2-hydrazino-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoxazole, 5-chloro-2-hydrazino-, involves its interaction with various molecular targets and pathways. The planar structure of the benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions . The hydrazino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity . These interactions can modulate key biological processes, such as enzyme inhibition, DNA intercalation, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and hydrazino substitutions.
5-Chloro-benzoxazole: Similar structure but lacks the hydrazino group.
2-Hydrazino-benzoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
Benzoxazole, 5-chloro-2-hydrazino-, is unique due to the presence of both the chlorine atom and the hydrazino group, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the hydrazino group increases its potential for forming hydrogen bonds and interacting with biological targets .
Properties
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZBRRENHODQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214044 | |
Record name | Benzoxazole, 5-chloro-2-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-22-5 | |
Record name | Benzoxazole, 5-chloro-2-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC24969 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 5-chloro-2-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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